9,10-Di(1H-pyrazol-4-yl)anthracene
Overview
Description
9,10-Di(1H-pyrazol-4-yl)anthracene is an organic compound with the molecular formula C20H14N4. It is characterized by the presence of two pyrazole groups attached to an anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di(1H-pyrazol-4-yl)anthracene typically involves the reaction of 9,10-dibromoanthracene with 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate. The reaction is carried out in a mixture of water and butan-1-ol at 110°C for 72 hours under an inert atmosphere using Schlenk techniques. The final product is obtained by treating the reaction mixture with hydrochloric acid .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9,10-Di(1H-pyrazol-4-yl)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .
Scientific Research Applications
9,10-Di(1H-pyrazol-4-yl)anthracene has several scientific research applications:
Materials Science: It is used as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule, although specific biological applications are still under investigation.
Mechanism of Action
The mechanism by which 9,10-Di(1H-pyrazol-4-yl)anthracene exerts its effects is primarily related to its ability to coordinate with metal ions. The pyrazole groups act as ligands, forming stable complexes with various metal ions. These complexes can exhibit unique properties, such as fluorescence, which are useful in sensing and imaging applications . The molecular targets and pathways involved depend on the specific metal ions and the nature of the coordination complexes formed .
Comparison with Similar Compounds
Similar Compounds
9,10-Di(1H-imidazol-1-yl)anthracene: Similar in structure but with imidazole groups instead of pyrazole groups.
9,10-Di(1H-pyridine-4-yl)anthracene: Contains pyridine groups, offering different coordination chemistry and properties.
Uniqueness
9,10-Di(1H-pyrazol-4-yl)anthracene is unique due to the presence of pyrazole groups, which provide distinct electronic and steric properties compared to imidazole or pyridine derivatives. This uniqueness makes it particularly valuable in the design of coordination polymers and MOFs with specific functionalities .
Properties
IUPAC Name |
4-[10-(1H-pyrazol-4-yl)anthracen-9-yl]-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-2-6-16-15(5-1)19(13-9-21-22-10-13)17-7-3-4-8-18(17)20(16)14-11-23-24-12-14/h1-12H,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVXONZIPIYOAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CNN=C4)C5=CNN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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